molecular formula C21H21BrN2O4S B3300173 1-(4-bromophenyl)-2-(2,5-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine CAS No. 900011-13-4

1-(4-bromophenyl)-2-(2,5-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Cat. No.: B3300173
CAS No.: 900011-13-4
M. Wt: 477.4 g/mol
InChI Key: LGZOSCQWGQCFTQ-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-2-(2,5-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a dimethoxybenzenesulfonyl group, and a pyrrolo[1,2-a]pyrazine core

Preparation Methods

The synthesis of 1-(4-bromophenyl)-2-(2,5-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This step often involves a bromination reaction using reagents such as bromine or N-bromosuccinimide (NBS).

    Attachment of the Dimethoxybenzenesulfonyl Group: This can be done via sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(4-bromophenyl)-2-(2,5-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-bromophenyl)-2-(2,5-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.

    Materials Science: This compound can be utilized in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-2-(2,5-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

1-(4-bromophenyl)-2-(2,5-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine can be compared with similar compounds such as:

    1-(4-chlorophenyl)-2-(2,5-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine: Similar structure but with a chlorophenyl group instead of a bromophenyl group.

    1-(4-methylphenyl)-2-(2,5-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine: Contains a methylphenyl group instead of a bromophenyl group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-bromophenyl)-2-(2,5-dimethoxyphenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O4S/c1-27-17-9-10-19(28-2)20(14-17)29(25,26)24-13-12-23-11-3-4-18(23)21(24)15-5-7-16(22)8-6-15/h3-11,14,21H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZOSCQWGQCFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-bromophenyl)-2-(2,5-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
Reactant of Route 2
1-(4-bromophenyl)-2-(2,5-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
Reactant of Route 3
1-(4-bromophenyl)-2-(2,5-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
Reactant of Route 4
1-(4-bromophenyl)-2-(2,5-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
Reactant of Route 5
1-(4-bromophenyl)-2-(2,5-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
Reactant of Route 6
1-(4-bromophenyl)-2-(2,5-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

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